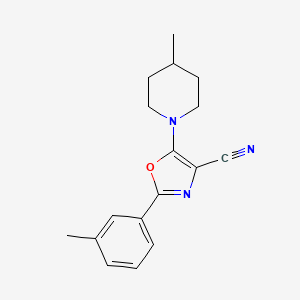
S-(4-chlorophenyl) (4-methylphenoxy)ethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(4-chlorophenyl) (4-methylphenoxy)ethanethioate, commonly known as Oxydemeton-methyl, is an organophosphate insecticide used in agriculture to control pests. It is a colorless to amber liquid with a garlic-like odor and is highly toxic to insects and mammals.
Wirkmechanismus
Oxydemeton-methyl works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This results in an accumulation of acetylcholine in the nervous system, leading to overstimulation and eventually paralysis of the insect.
Biochemical and Physiological Effects:
Oxydemeton-methyl has been shown to have toxic effects on the nervous system of insects and mammals. In insects, it causes overstimulation and paralysis, while in mammals, it can cause symptoms such as nausea, vomiting, and convulsions. Oxydemeton-methyl has also been shown to have effects on the liver and kidneys in rats.
Vorteile Und Einschränkungen Für Laborexperimente
Oxydemeton-methyl is a highly effective insecticide, making it a valuable tool for controlling pests in agriculture. However, its toxicity to non-target organisms and potential for environmental contamination are significant limitations. In lab experiments, Oxydemeton-methyl must be handled with care due to its toxicity, and appropriate safety measures must be taken to ensure the safety of researchers.
Zukünftige Richtungen
There are several future directions for research on Oxydemeton-methyl. One area of interest is the development of alternative insecticides that are less toxic to non-target organisms. Another area of research is the investigation of the potential health effects of long-term exposure to Oxydemeton-methyl in humans and animals. Additionally, further studies are needed to evaluate the environmental impact of Oxydemeton-methyl and to develop strategies for minimizing its use and reducing its impact on the environment.
Conclusion:
In conclusion, Oxydemeton-methyl is a potent insecticide that has been extensively studied for its insecticidal properties. Its mechanism of action involves inhibiting the activity of acetylcholinesterase, leading to overstimulation and paralysis of the insect. While Oxydemeton-methyl is effective in controlling pests in agriculture, its toxicity to non-target organisms and potential for environmental contamination are significant limitations. Future research is needed to develop alternative insecticides, evaluate the potential health effects of long-term exposure, and minimize its impact on the environment.
Synthesemethoden
Oxydemeton-methyl is synthesized by reacting 4-chlorophenol with 4-methylphenoxyacetic acid and thionyl chloride. The resulting product is then reacted with sodium ethoxide to form Oxydemeton-methyl.
Wissenschaftliche Forschungsanwendungen
Oxydemeton-methyl has been extensively studied for its insecticidal properties. It has been used in research to control pests in crops such as cotton, corn, and soybeans. Oxydemeton-methyl has also been used in studies to evaluate its toxicity to non-target organisms such as bees and earthworms.
Eigenschaften
IUPAC Name |
S-(4-chlorophenyl) 2-(4-methylphenoxy)ethanethioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2S/c1-11-2-6-13(7-3-11)18-10-15(17)19-14-8-4-12(16)5-9-14/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRPSOKINXXJIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(4-chlorophenyl) (4-methylphenoxy)ethanethioate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

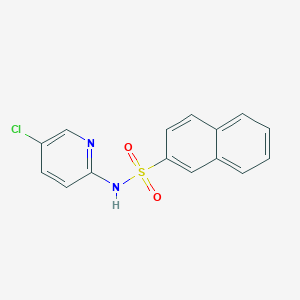
![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5722553.png)
![methyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B5722554.png)

![7,7-dimethyl-2-(4-morpholinyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B5722569.png)
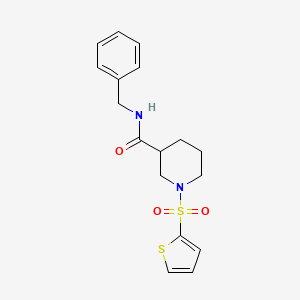
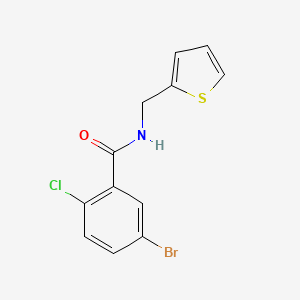
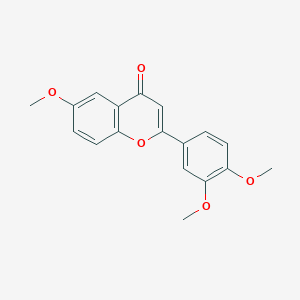

![N-(4-chloro-3-{[(isobutyrylamino)carbonothioyl]amino}phenyl)butanamide](/img/structure/B5722601.png)
